molecular formula C12H16BrNO2 B8171951 tert-Butyl 3-(5-bromopyridin-2-yl)propanoate

tert-Butyl 3-(5-bromopyridin-2-yl)propanoate

Cat. No.: B8171951
M. Wt: 286.16 g/mol
InChI Key: FQAQUVJSKRLFSC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromopyridin-2-yl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a propanoate ester linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-bromopyridin-2-yl)propanoate typically involves the esterification of 3-(5-bromopyridin-2-yl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-bromopyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Products include substituted pyridines with various functional groups.

    Reduction: The major product is 3-(5-bromopyridin-2-yl)propanol.

    Oxidation: The major product is 3-(5-bromopyridin-2-yl)propanoic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(5-bromopyridin-2-yl)propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets. It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to drug candidates. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromopyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(5-bromopyridin-3-yl)propanoate
  • tert-Butyl 3-(5-chloropyridin-2-yl)propanoate
  • tert-Butyl 3-(5-fluoropyridin-2-yl)propanoate

Uniqueness

tert-Butyl 3-(5-bromopyridin-2-yl)propanoate is unique due to the presence of the bromine atom at the 5-position of the pyridine ring. This specific substitution pattern imparts distinct reactivity and properties compared to its analogs with different halogen substitutions. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)7-6-10-5-4-9(13)8-14-10/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQUVJSKRLFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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